molecular formula C9H3F5O2 B1363781 2,3,4,5,6-Pentafluorocinnamic acid CAS No. 719-60-8

2,3,4,5,6-Pentafluorocinnamic acid

Cat. No.: B1363781
CAS No.: 719-60-8
M. Wt: 238.11 g/mol
InChI Key: IUUKDBLGVZISGW-OWOJBTEDSA-N
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Description

2,3,4,5,6-Pentafluorocinnamic acid is a fluorinated derivative of cinnamic acid, characterized by the presence of five fluorine atoms attached to the benzene ring. Its molecular formula is C9H3F5O2, and it has a molecular weight of 238.11 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated compounds.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2,3,4,5,6-Pentafluorocinnamic acid is extensively utilized in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorocinnamic acid involves its interaction with molecular targets through its fluorinated benzene ring and carboxylic acid group. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorocinnamic acid can be compared with other fluorinated cinnamic acids and benzoic acids:

    2,3,4,5,6-Pentafluorobenzoic acid: Similar in structure but lacks the double bond present in cinnamic acid.

    4-Fluorocinnamic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

    3,4,5-Trifluorocinnamic acid: Contains three fluorine atoms, offering a balance between reactivity and stability.

The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDBLGVZISGW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-60-8
Record name 2,3,4,5,6-Pentafluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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